Comparative Reactivity in Cyclocondensation to Pyrazolo[3,4‑d]pyrimidines
The 3‑carboxylate‑4‑amino substitution pattern of the target compound enables a direct and regioselective condensation with nitriles or amidines to yield pyrazolo[3,4‑d]pyrimidines [1]. This scaffold is a privileged kinase inhibitor core found in numerous clinical candidates. In contrast, regioisomeric analogs—specifically ethyl 3‑amino‑5‑methyl‑1H‑pyrazole‑4‑carboxylate (CAS 23286‑70‑6)—have been shown in the synthesis of pyrazolo[1,5‑a]pyrimidine fungicides to produce markedly different heterocyclic fusion patterns [2].
| Evidence Dimension | Regioselectivity of heterocycle formation |
|---|---|
| Target Compound Data | Forms pyrazolo[3,4‑d]pyrimidine core (scaffold for kinase inhibitors) |
| Comparator Or Baseline | Ethyl 3‑amino‑5‑methyl‑1H‑pyrazole‑4‑carboxylate (CAS 23286‑70‑6) |
| Quantified Difference | Different ring fusion pattern; yields pyrazolo[1,5‑a]pyrimidine analogs |
| Conditions | Synthetic pathway: condensation with appropriate electrophilic partners |
Why This Matters
Procurement of the correct regioisomer is essential for accessing the intended fused heterocyclic library; using the incorrect regioisomer diverts the synthetic route to an entirely different chemical space.
- [1] Ghozlan, S. A. S. et al. An easy synthesis of 5‑functionally substituted ethyl 4‑amino‑1‑aryl‑pyrazolo‑3‑carboxylates: interesting precursors to sildenafil analogues. Beilstein J. Org. Chem. 2007, 3, 1–6. View Source
- [2] BOC Sciences. Ethyl 3‑Amino‑5‑methylpyrazole‑4‑carboxylate (23286‑70‑6) Product Description. Accessed Apr. 2026. View Source
